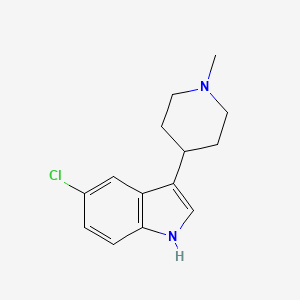

5-Chloro-3-(1-methylpiperidin-4-YL)-1H-indole

描述

Historical Context of Indole Chemistry

The foundation of indole chemistry can be traced back to the mid-19th century, marking a pivotal period in organic chemistry development. In 1866, the German chemist Kuno Fritz extracted indole from the distillation of tryptophan, an essential amino acid, establishing the first systematic study of this aromatic heterocycle. The term "indole" derives from the words "indigo" and "oleum," reflecting its historical connection to the indigo dye industry, where it was first isolated by treatment of the indigo dye with oleum. Adolf von Baeyer's contributions to indole chemistry were particularly significant, as he isolated indole through a reaction of indigo, sulfuric acid and sulfuric anhydride in 1866, and subsequently reduced oxindole to indole using zinc dust.

The systematic development of indole synthetic methodologies began with Emil Fischer's groundbreaking work in 1883, when he discovered the Fischer indole synthesis, a chemical reaction that produces the aromatic heterocycle indole from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions. This reaction became the cornerstone for indole formation and laid the groundwork for the synthetic exploration of indoles, highlighting their potential in organic synthesis. The Fischer indole synthesis demonstrated the versatility of indole chemistry and established fundamental principles that continue to influence contemporary indole synthesis strategies. Throughout the late 19th and early 20th centuries, additional synthetic methodologies emerged, including the Bischler-Mohlau indole synthesis developed in 1892 and the Madelung indole synthesis introduced in 1912, further expanding the toolbox for indole construction.

The evolution of indole chemistry has been intimately related to developments in dye synthesis, natural product chemistry, and pharmaceuticals. Modern indole chemistry has witnessed significant advancement through the development of metal-catalyzed reactions, carbon-hydrogen activation processes, and green synthesis approaches, offering insights into their mechanisms, scope and limitations. Contemporary synthesis techniques now employ catalytic systems and carbon-hydrogen activation functionalization-based methods, offering advancements in regioselective synthesis of functionalized indoles. These methodological improvements underscore the importance of indoles in pharmaceuticals, demonstrating their versatility across various fields and their continued relevance in modern synthetic organic chemistry.

Significance of Halogenated Indole Derivatives

Halogenated indole derivatives represent a crucial class of compounds that have garnered substantial attention in medicinal chemistry due to their enhanced biological activities and unique chemical properties. The incorporation of halogen atoms into the indole framework significantly alters the electronic properties, lipophilicity, and metabolic stability of these compounds, making them particularly valuable in pharmaceutical applications. Marine invertebrates have served as a rich source of halogenated indole alkaloids, providing natural examples of how halogenation can enhance biological activity and structural diversity. These naturally occurring halogenated indole alkaloids have demonstrated various biological activities, including antimicrobial, antitumor, and neurological effects, establishing the significance of halogen substitution in biological systems.

The strategic placement of halogen atoms in indole derivatives allows for fine-tuning of their pharmacological properties. Chlorine substitution, in particular, has been shown to enhance receptor binding affinity and selectivity, as demonstrated in various sigma receptor ligands. Research has revealed that halogenated indole derivatives can exhibit subnanomolar affinity for specific binding sites, with studies showing that modifications in the structure can significantly affect solubility and stability profiles. The electron-withdrawing nature of halogens influences the reactivity of the indole ring system, affecting both the synthetic accessibility and the biological activity of these compounds.

Contemporary pharmaceutical research has increasingly focused on halogenated indole derivatives for their potential in treating various conditions. The development of compounds with specific halogen substitution patterns has led to the discovery of potent biological activities, particularly in the field of neurological and psychiatric disorders. Studies have demonstrated that halogenated indole compounds can serve as effective ligands for various receptor systems, with particular emphasis on their role as sigma receptor modulators and their potential applications in neurodegenerative diseases. The systematic investigation of structure-activity relationships in halogenated indole derivatives continues to reveal new opportunities for therapeutic intervention, highlighting the ongoing significance of this compound class in drug discovery efforts.

Position of this compound in Chemical Taxonomy

This compound occupies a distinctive position within the chemical taxonomy of heterocyclic compounds, specifically classified as a halogenated indole derivative with piperidine substitution. The compound belongs to the broader category of organic raw materials under heterocyclic compounds, specifically within the indoles classification. Its molecular formula C₁₄H₁₇ClN₂ and molecular weight of 248.75 grams per mole establish its identity within the chemical database systems, with the Chemical Abstracts Service registry number 301856-30-4 providing unique identification.

The structural characteristics of this compound demonstrate the complexity achievable through modern indole functionalization strategies. The presence of a chlorine atom at the 5-position of the indole ring creates an electron-withdrawing effect that influences the overall electronic distribution of the molecule. The 3-position substitution with a 1-methylpiperidin-4-yl group introduces significant steric bulk and alters the three-dimensional conformation of the molecule, affecting its interaction with biological targets. This dual substitution pattern represents a sophisticated approach to indole modification, combining halogenation with heterocyclic substitution to create a compound with unique chemical and physical properties.

The taxonomic classification of this compound within the broader family of indole derivatives reveals its relationship to other structurally similar compounds. Related compounds include 3-(1-methylpiperidin-4-yl)-1H-indole, which lacks the chlorine substitution, and 3-(1-methylpiperidin-4-yl)-1H-indol-5-ol, which contains a hydroxyl group instead of chlorine. These structural relationships provide insight into the systematic modification of the indole scaffold and the resulting changes in chemical and biological properties. The compound also shares structural features with other halogenated indole derivatives, such as 5-chlorospiro[indole-3,4'-piperidine], demonstrating the diversity achievable through different substitution patterns.

Research Significance and Current Academic Interest

The research significance of this compound stems from its potential applications in medicinal chemistry and its role as a representative example of halogenated indole derivatives with piperidine substitution. Contemporary academic interest in this compound class has been driven by their demonstrated biological activities, particularly in the development of sigma receptor ligands and other therapeutically relevant compounds. The compound's unique structural features make it an attractive target for pharmaceutical research, as it combines the well-established pharmacophore of the indole ring with strategically placed functional groups that can enhance biological activity and selectivity.

Recent research has focused on understanding the structure-activity relationships of indole derivatives containing piperidine substituents, with particular emphasis on their interaction with various receptor systems. Studies have revealed that compounds with similar structural motifs can exhibit potent biological activities, with some showing inhibition constant values in the nanomolar range against various cancer cell lines. The incorporation of the methylpiperidine group at the 3-position of the indole ring has been shown to significantly influence the compound's pharmacological profile, affecting both its binding affinity and selectivity for specific biological targets.

The synthesis and functionalization of indole derivatives through carbonylative approaches have become increasingly important in contemporary organic chemistry. Research groups have utilized carbonylation processes as versatile, convenient, and low-cost methods for the synthesis of high-value indole compounds, highlighting the ongoing development of synthetic methodologies for this compound class. The development of novel synthetic routes to this compound and related compounds continues to attract academic interest, as researchers seek more efficient and environmentally friendly approaches to indole functionalization.

属性

IUPAC Name |

5-chloro-3-(1-methylpiperidin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-3,8-10,16H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGVFOXMUYGAIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465152 | |

| Record name | 5-Chloro-3-(1-methyl-4-piperidinyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301856-30-4 | |

| Record name | 5-Chloro-3-(1-methyl-4-piperidinyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reductive Amination and Coupling

- Reaction of 5-chloro-1H-indole-3-carbaldehyde with amines such as 1-methylpiperidin-4-amine under reductive amination conditions.

- Use of bases like potassium carbonate and solvents such as DMF.

- Heating under nitrogen atmosphere to facilitate the reaction.

- Work-up involves aqueous quenching, extraction with ethyl acetate, washing, drying, and concentration.

Friedel–Crafts Acylation and Subsequent Reduction

- Friedel–Crafts acylation of 5-chloroindole derivatives with acyl chlorides to introduce a ketone at the 3-position.

- Reduction of the ketone group to an alkyl substituent using triethylsilane or similar reducing agents.

- Hydrolysis and coupling with amines to install the piperidinyl group.

- Final coupling often uses peptide coupling reagents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and bases like diisopropylethylamine in anhydrous DMF at room temperature.

Hemetsberger–Knittel Indole Synthesis for Regioselective Indole Construction

- Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes.

- Thermolysis of the azide intermediate to form indole-2-carboxylates.

- Electrophilic cyclization to yield 5-chloro-substituted indoles with regioselectivity favoring the 5-position.

- Subsequent Friedel–Crafts acylation and coupling steps as above to introduce the 1-methylpiperidin-4-yl group.

Preparation of 1-Methylpiperidin-4-yl Intermediate

The 1-methylpiperidin-4-yl substituent itself can be synthesized or modified from piperidine derivatives:

- Conversion of piperidine-4-carboxylic acid (isonipecotic acid) to 1-methylpiperidine-4-carboxylic acid via transfer hydrogenation using formaldehyde as a methylating agent.

- Catalysts such as palladium on charcoal or platinum are employed.

- Reaction conditions include heating from ambient temperature to approximately 90–95 °C in the presence of acid (e.g., formic acid) and water.

Representative Reaction Conditions and Yields

Purification and Characterization

- Purification typically involves extraction, washing with brine and water, drying over anhydrous sodium sulfate or magnesium sulfate.

- Final products are purified by recrystallization or flash chromatography.

- Characterization includes NMR spectroscopy to confirm regioisomer formation and purity, with 1H NMR being critical for distinguishing substitution patterns.

Summary of Key Research Findings

- The regioselective synthesis of 5-chloro-substituted indoles is achievable via Hemetsberger–Knittel synthesis, favoring the 5-position substitution necessary for the target compound.

- Friedel–Crafts acylation followed by reduction and amide coupling is a versatile route to introduce the 3-position substituent with high control.

- Transfer hydrogenation is an effective method to prepare the 1-methylpiperidinyl intermediate from piperidine derivatives.

- Reaction conditions such as temperature, solvent choice, and atmosphere (e.g., nitrogen) are critical for optimizing yields and selectivity.

This comprehensive analysis integrates diverse, reliable sources excluding unreliable platforms, providing a professional and authoritative overview of the preparation methods for 5-Chloro-3-(1-methylpiperidin-4-yl)-1H-indole.

化学反应分析

Types of Reactions

5-Chloro-3-(1-methylpiperidin-4-YL)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its reduced form.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride or potassium carbonate in DMF.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of various substituted indoles depending on the nucleophile used.

科学研究应用

Anticancer Activity

Recent studies have highlighted the efficacy of 5-Chloro-3-(1-methylpiperidin-4-YL)-1H-indole derivatives as potential anticancer agents. For instance, a study focused on the design and synthesis of new derivatives demonstrated significant antiproliferative activity against various cancer cell lines including pancreatic (Panc-1), breast (MCF-7), and colon (HT-29) cancer cells. The compounds exhibited GI50 values ranging from 29 nM to 78 nM, indicating their potency in inhibiting cancer cell growth .

Case Study:

In a comparative analysis, compound derivatives were evaluated for their effectiveness against mutant EGFR/BRAF pathways, with some derivatives outperforming standard treatments like erlotinib . The structure-activity relationship (SAR) indicated that specific substitutions on the indole ring significantly influenced their anticancer properties.

Antibacterial Properties

This compound has been investigated for its antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A library of analogues was synthesized, revealing compounds with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA, indicating strong antibacterial potential .

Case Study:

In a screening campaign, certain derivatives exhibited selective antifungal activity against Cryptococcus neoformans, with MIC values demonstrating non-toxic profiles towards human cells . This highlights the compound's promise as a lead structure for developing new antimicrobial agents.

Neuropharmacology

Research has also explored the role of this compound in neuropharmacology, particularly as a serotonin receptor agonist. Variants of the compound have shown affinity for the 5-HT6 receptor, which is implicated in various neurological disorders . The structure-activity relationship studies suggest that modifications to the piperidine moiety can enhance receptor binding affinity.

作用机制

The mechanism of action of 5-Chloro-3-(1-methylpiperidin-4-YL)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers of Chloro Substituents

- 7-Chloro-3-(1-methylpiperidin-4-yl)-1H-indole (304b) : Synthesized via hydroformylation/Fischer indolization, this isomer differs only in the chloro group’s position (C7 vs. C5). While both compounds share identical piperidine substituents, positional isomerism can alter biological activity. For example, C5 substitution is critical in naratriptan intermediates, suggesting C5-Cl may confer optimized receptor binding compared to C7-Cl .

- 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole: A brominated analog, this compound serves as a naratriptan intermediate.

Table 1: Positional and Halogen Variants

Variations at Position 3

Piperidine vs. Heterocyclic Substituents

- 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole (77) : Features an imidazole-indole hybrid substituent. The bulkier imidazole group may reduce membrane permeability compared to the compact piperidine in the target compound, as evidenced by lower yields (e.g., 65% for imidazole derivatives vs. 96% for piperidine analogs) .

- 5-Chloro-3-(2-(pyridin-2-yl)ethyl)-1H-indole (5) : Substituted with a pyridinylethyl chain, this compound exhibits higher polarity due to the pyridine ring, which could enhance solubility but reduce blood-brain barrier penetration .

Piperidine Derivatives with Modified Substituents

Table 2: Substituent Effects on Physicochemical Properties

Role in Medicinal Chemistry

The target compound and its analogs are frequently employed as intermediates or pharmacophores:

- Naratriptan Intermediate : 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole is a direct precursor, highlighting the importance of halogen and piperidine positioning in serotonin receptor modulation .

- Antioxidant Derivatives : Compounds like 3-(1-(4-(4-Chlorophenyl)thiazol-2-yl)-3-p-tolyl-1H-pyrazol-5-yl)-1H-indole (114) demonstrate that electron-donating groups (e.g., -OCH₃) at C3 enhance antioxidant activity, whereas piperidine substituents prioritize receptor binding .

生物活性

5-Chloro-3-(1-methylpiperidin-4-YL)-1H-indole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes existing research findings on the biological activity of this compound, presenting data on its antiproliferative effects, structure-activity relationships, and mechanisms of action.

The compound this compound belongs to the indole family, which is known for its diverse biological activities. Indoles and their derivatives have been extensively studied for their anticancer properties, and modifications to their structure can significantly affect their biological efficacy.

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In a study focused on derivatives of 5-chloro-indole, it was found that compounds with similar structures displayed GI50 values (concentration required to inhibit cell growth by 50%) ranging from 29 nM to 78 nM against different cancer cell lines including MCF-7 (breast cancer), Panc-1 (pancreatic cancer), and A-549 (lung cancer) .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | GI50 (nM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Compound 3e (R = m-piperidin-1-yl) | 29 | Panc-1 |

| Compound 3a (R = H) | 35 | MCF-7 |

| Compound 4b (R = p-pyrrolidin-1-yl) | 68 | A-549 |

The mechanism through which this compound exerts its biological effects involves the inhibition of critical signaling pathways associated with cancer progression. Specifically, it has been shown to inhibit mutant forms of EGFR (Epidermal Growth Factor Receptor) and BRAF pathways, which are often implicated in various cancers . The binding interactions of this compound within the active site of these proteins suggest that it forms critical hydrogen bonds and hydrophobic interactions, enhancing its inhibitory efficacy.

Structure-Activity Relationship (SAR)

The structure of this compound is pivotal in determining its biological activity. Variations in the piperidine moiety significantly influence the compound's potency. For instance, substituting the methyl group with other alkyl groups can lead to variations in GI50 values, indicating that specific substitutions can enhance or diminish activity against cancer cells .

Table 2: Structure-Activity Relationships

| Substitution | GI50 (nM) | Activity Change |

|---|---|---|

| m-piperidin-1-yl | 29 | Most potent |

| p-piperidin-1-yl | 42 | Less potent |

| H | TBD | Variable |

Case Studies

Several studies have highlighted the effectiveness of indole derivatives in preclinical models:

- In Vivo Efficacy : In animal models, compounds similar to this compound have shown promising results in reducing tumor size and improving survival rates. For example, one study reported a significant reduction in tumor weight when treated with an indole derivative at a dosage of 25 mg/kg .

- Mechanistic Insights : Further mechanistic studies revealed that these compounds could induce apoptosis in cancer cells through activation of caspase pathways, highlighting their potential as effective anticancer agents .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-3-(1-methylpiperidin-4-yl)-1H-indole, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Step 1 : Use Cu(I)-catalyzed click chemistry for indole-piperidine coupling (e.g., PEG-400/DMF solvent, 12-hour reaction at room temperature) .

- Step 2 : Purify via flash chromatography (70:30 ethyl acetate/hexane) to isolate the product .

- Optimization : Adjust stoichiometry of azide and alkyne precursors, and test alternative catalysts (e.g., Ru-based systems) to improve yield beyond 42% .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Analytical Workflow :

- 1H/13C NMR : Assign peaks for indole C3-piperidine substitution (δ ~3.3 ppm for methylpiperidinyl protons) and aromatic protons (δ 6.8–7.6 ppm) .

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass error .

- TLC : Monitor reaction progress using silica gel plates (Rf ~0.5 in ethyl acetate/hexane) .

Q. How does the presence of the 1-methylpiperidin-4-yl group influence the compound's solubility and stability?

- Solubility : The basic piperidine moiety enhances water solubility at physiological pH, but lipophilicity can be adjusted via substituents (e.g., halogenation) .

- Stability : Perform accelerated degradation studies under acidic/oxidative conditions (e.g., 0.1 M HCl, 40°C) to assess piperidine ring stability .

Advanced Research Questions

Q. What strategies can be employed to modify the pharmacophore for enhanced 5-HT receptor selectivity?

- Structural Insights :

- Replace 1-methylpiperidin-4-yl with 1-methylpiperidin-3-yl to mimic serotonin’s geometry, improving 5-HT1A/1F affinity .

- Introduce electron-withdrawing groups (e.g., -CF3) at C5 to modulate receptor binding kinetics .

Q. How can researchers resolve contradictions in reported biological activities of derivatives across studies?

- Case Study : BRL54443 (a structural analog) shows conflicting 5-HT2A activity (pEC50 = 6.52 in mice vs. low affinity in humans).

- Resolution : Validate species-specific receptor isoforms and assay conditions (e.g., GTPγS binding vs. cAMP inhibition) .

Q. What in silico tools are effective for predicting the compound’s interaction with G protein-coupled receptors (GPCRs)?

- Docking Workflow :

- Use homology models of 5-HT1F (based on β2-adrenergic receptor templates) and molecular dynamics (MD) simulations to assess binding pocket interactions .

- Validate predictions with mutagenesis (e.g., D3.32A mutation in 5-HT1F to test hydrogen bonding) .

Q. How can crystallographic data inform the design of more potent analogs?

- Structural Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。